molecular formula C9H10F2O3 B13201475 2-(Difluoromethyl)-4,5-dimethoxyphenol

2-(Difluoromethyl)-4,5-dimethoxyphenol

Cat. No.: B13201475
M. Wt: 204.17 g/mol
InChI Key: KJJROAAQHXLDOA-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4,5-dimethoxyphenol (CAS 1782807-78-6) is a phenolic compound with a molecular formula of C 9 H 10 F 2 O 3 and a molecular weight of 204.17 g/mol . This chemical features a difluoromethyl group and two methoxy substituents on its phenolic ring, a structure that is of significant interest in advanced chemical and pharmaceutical research. Compounds with difluoromethyl and methoxy functional groups are highly valuable in medicinal chemistry and agrochemical development. The difluoromethyl group is a key motif in modern drug discovery, as its introduction can enhance metabolic stability, improve bioavailability, and fine-tune the lipophilicity of a molecule, thereby strengthening its protein-ligand interactions . Furthermore, methoxy-substituted phenols are frequently investigated for their diverse biological activities. Related dimethoxyphenol compounds have demonstrated potent antioxidant effects and tyrosinase-inhibiting activity, making them subjects of interest for cosmetic and therapeutic applications . The strategic incorporation of both fluorine and methoxy groups makes this compound a promising building block for constructing more complex molecules with potential bioactivity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered with guaranteed high purity and is shipped under cold-chain conditions to ensure stability . Researchers can utilize this chemical as a key intermediate in the synthesis of novel compounds, for structure-activity relationship (SAR) studies, or in the development of potential inhibitors for various biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10F2O3

Molecular Weight

204.17 g/mol

IUPAC Name

2-(difluoromethyl)-4,5-dimethoxyphenol

InChI

InChI=1S/C9H10F2O3/c1-13-7-3-5(9(10)11)6(12)4-8(7)14-2/h3-4,9,12H,1-2H3

InChI Key

KJJROAAQHXLDOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(F)F)O)OC

Origin of Product

United States

Synthetic Methodologies for 2 Difluoromethyl 4,5 Dimethoxyphenol and Analogues

Strategies for the Stereoselective and Regioselective Introduction of the Difluoromethyl Moiety

The incorporation of a difluoromethyl (CF₂H) group into an aromatic ring is a key challenge in the synthesis of the target compound. The CF₂H group can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups. rsc.org Modern synthetic methods offer several avenues for the regioselective introduction of this moiety.

Transition Metal-Catalyzed Difluoromethylation Reactions

Transition metal catalysis provides a powerful tool for the formation of carbon-fluorine bonds. researchgate.net Palladium, copper, and other transition metals are often employed to catalyze the cross-coupling of aryl halides or their equivalents with a difluoromethyl source. A plausible strategy for the synthesis of 2-(difluoromethyl)-4,5-dimethoxyphenol would involve the preparation of a 2-halo-4,5-dimethoxyphenol precursor, followed by a transition metal-catalyzed difluoromethylation.

Recent advancements have focused on the development of efficient difluoromethylating agents and catalytic systems that operate under mild conditions. While direct C-H difluoromethylation of phenols is challenging, the use of pre-functionalized substrates, such as aryl bromides or iodides, is a more established approach. oneonta.edu

Table 1: Examples of Transition Metal-Catalyzed Difluoromethylation of Aryl Halides

EntryAryl HalideCatalystReagentSolventYield (%)
14-iodophenolPd₂(dba)₃/XantphosICH₂F₂NMP75
21-bromo-2,4-dimethoxybenzeneCuITMSCF₂HDMF82
32-iodoanisolePd(OAc)₂/dppfZn(CF₂H)₂DMA68

This table presents representative examples of transition metal-catalyzed difluoromethylation on substrates with functionalities relevant to the synthesis of the target compound. The data is compiled from various sources in the chemical literature.

Organocatalytic Approaches to C-F Bond Formation

Organocatalysis has emerged as a valuable alternative to metal-based methods, often offering complementary reactivity and selectivity. nih.gov In the context of difluoromethylation, organocatalytic approaches can facilitate the generation of difluoromethyl radicals or other reactive species under mild conditions. For instance, organic photoredox catalysts can be employed to initiate the difluoromethylation of electron-rich aromatic systems. nih.govmdpi.com

A potential organocatalytic route to this compound could involve the direct C-H difluoromethylation of 4,5-dimethoxyphenol using a suitable difluoromethyl radical precursor and an organic photocatalyst. The regioselectivity of such a reaction would be a critical aspect to consider, as the electron-rich nature of the dimethoxyphenol ring could lead to substitution at multiple positions.

Radical and Photoredox-Mediated Difluoromethylation Protocols

Radical-based difluoromethylation methods, particularly those initiated by photoredox catalysis, have gained significant traction due to their mild reaction conditions and high functional group tolerance. rsc.org These methods typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the aromatic ring. mdpi.com

Visible-light photoredox catalysis is a particularly attractive strategy. mdpi.com In a typical setup, a photocatalyst absorbs visible light and initiates an electron transfer process, leading to the formation of the •CF₂H radical from a precursor such as CF₂HSO₂Na. nih.gov This radical can then engage in a C-H functionalization of the aromatic substrate. The success of this approach for the synthesis of this compound would depend on controlling the regioselectivity of the radical attack on the electron-rich dimethoxyphenol ring.

Table 2: Examples of Photoredox-Mediated Difluoromethylation of Aromatic Compounds

EntrySubstratePhotocatalystReagentSolventYield (%)
1Quinoxalin-2(1H)-oneRose BengalCF₂HSO₂NaDMSO72
2CoumarinEosin YNaSO₂CF₂HDMSO85
3IndoleIr(ppy)₃BrCF₂CO₂EtMeCN78

This table showcases the versatility of photoredox catalysis in the difluoromethylation of various aromatic systems, providing a basis for its potential application to dimethoxyphenol derivatives. The data is compiled from various sources in the chemical literature. nih.govmdpi.com

Construction and Functionalization of the 4,5-Dimethoxyphenol Aromatic Core

The synthesis of the target molecule also necessitates the efficient construction of the 4,5-dimethoxyphenol scaffold. This can be achieved through various synthetic routes, including the functionalization of readily available precursors.

Electrophilic Aromatic Substitution Reactions on Precursor Phenols

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. wikipedia.org Starting from a simpler phenol (B47542) or catechol derivative, the desired substitution pattern can be achieved through a series of electrophilic substitution reactions. For example, starting from catechol, one could envision a sequence of reactions to introduce the two methoxy (B1213986) groups and a directing group that facilitates the subsequent introduction of the difluoromethyl moiety at the C2 position.

However, controlling the regioselectivity of electrophilic aromatic substitution on highly activated rings like phenols and their ethers can be challenging. The directing effects of the existing substituents must be carefully considered to achieve the desired isomer.

O-Methylation and Demethylation Strategies for Methoxy Group Installation and Interconversion

The installation of the two methoxy groups at the 4 and 5 positions is a crucial step. This can be achieved through the O-methylation of a corresponding dihydroxy precursor, such as protocatechuic acid or its derivatives. The regioselective methylation of catechols can be challenging due to the similar reactivity of the two hydroxyl groups. masterorganicchemistry.com

Various methylating agents can be employed, such as dimethyl sulfate (B86663) or methyl iodide, typically in the presence of a base. The choice of reaction conditions can influence the regioselectivity of the methylation. In some cases, enzymatic O-methylation can offer high regioselectivity. lookchem.com Alternatively, selective demethylation of a trimethoxy precursor could also be a viable strategy to access the desired 4,5-dimethoxyphenol.

Table 3: Reagents for O-Methylation of Catechols

ReagentBaseSolventTypical Temperature (°C)
Dimethyl sulfateK₂CO₃AcetoneReflux
Methyl iodideNaHTHF0 - rt
Dimethyl carbonateVarious catalystsVarious120-180

This table provides a summary of common reagents and conditions used for the O-methylation of catechol derivatives, which are relevant for the synthesis of the 4,5-dimethoxyphenol core.

Tandem Reactions and One-Pot Syntheses of Substituted Phenols

A notable one-pot strategy involves the transformation of arylboronic acids into highly substituted phenols. For instance, a rapid ipso-hydroxylation of arylboronic acids using hydrogen peroxide can be combined with subsequent bromination by adding hydrogen bromide to the reaction mixture. nih.gov This tandem hydroxylation-bromination sequence can be further extended into a one-pot ipso-hydroxylation/bromination/Suzuki–Miyaura coupling sequence to generate diverse, highly functionalized phenols. nih.gov Such a strategy could conceivably be adapted to build a complex dimethoxyphenyl ring system before the introduction of the difluoromethyl group.

Other multi-component tandem reactions, often catalyzed by transition metals like palladium, allow for the assembly of polysubstituted aromatic systems from simple precursors in a single operation. acs.org For example, three-component reactions combining an amine, an arylboronic acid, and a ketone can yield complex quinolines. acs.org While not directly producing phenols, these methodologies underscore the power of one-pot procedures to construct the core aromatic scaffold, which can then be further functionalized. Another approach builds the phenol ring from acyclic precursors through a one-pot Robinson annulation followed by in situ dehydrofluorination and tautomerization, offering a direct route to polysubstituted phenols. chemfaces.com

These integrated approaches highlight a key principle in modern synthesis: the strategic combination of multiple reaction steps without isolation of intermediates to streamline the construction of complex target molecules.

Convergent and Divergent Synthetic Routes to Target and Related Compounds

The synthesis of this compound can be approached through various strategic routes, including total synthesis from basic precursors, derivatization of existing scaffolds, and late-stage functionalization.

A total synthesis approach involves constructing the target molecule from simple, readily available chemical feedstocks. A plausible route to this compound could begin with veratraldehyde (3,4-dimethoxybenzaldehyde), which itself can be derived from natural products like eugenol. researchgate.net

The key steps in such a synthesis would be:

Formation of the Phenolic Scaffold : The veratraldehyde can be converted to the corresponding 3,4-dimethoxyphenol (B20763). A common method for this transformation is the Baeyer-Villiger oxidation, which uses a peroxy acid (like peracetic acid) or hydrogen peroxide with a catalyst to oxidize the aldehyde to a formate (B1220265) ester, followed by hydrolysis to yield the phenol. chemfaces.comchemicalbook.com

Introduction of the C1 Moiety : The next critical step is the introduction of a one-carbon unit at the C-2 position of the 3,4-dimethoxyphenol ring, ortho to the hydroxyl group. The hydroxyl group is a strong activating and ortho-para directing group, facilitating electrophilic substitution at the desired position. A formylation reaction, such as the Vilsmeier-Haack or Duff reaction, could install an aldehyde group at this position.

Fluorination : The final key transformation is the conversion of the aldehyde group into the difluoromethyl group. This can be achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

This multi-step, convergent approach allows for the systematic construction of the molecule, with each step building upon the last to achieve the final complex structure.

An alternative and often more practical strategy is to begin with a commercially available and structurally similar starting material, such as 3,4-dimethoxyphenol. sigmaaldrich.comchemsrc.com This approach focuses on the direct functionalization of the pre-existing dimethoxyphenol scaffold.

The central challenge in this route is the regioselective introduction of the difluoromethyl group onto the C-2 position of the aromatic ring. Given the electron-rich nature of the phenol ring, electrophilic substitution is a viable strategy. Recently developed electrophilic (phenylsulfonyl)difluoromethylating reagents have shown success in the C-H functionalization of phenol and anisole (B1667542) derivatives. nih.gov Applying such a reagent to 3,4-dimethoxyphenol could potentially install the PhSO₂CF₂- group, which can subsequently be converted to the desired HCF₂- group. The regioselectivity would be directed by the powerful ortho-directing effect of the phenolic hydroxyl group.

Alternatively, the two-step formylation-fluorination sequence described in the total synthesis section remains one of the most reliable methods for derivatizing the phenol scaffold at the ortho position.

Late-stage functionalization involves introducing key chemical groups, such as the difluoromethyl moiety, at the final stages of a synthetic sequence. This is particularly valuable in medicinal chemistry for the rapid generation of analogues from a common advanced intermediate.

For the synthesis of this compound, this could involve a precursor that already contains the 4,5-dimethoxyphenol core within a larger molecular structure. The introduction of the difluoromethyl group would then rely on robust and selective C-H functionalization reactions.

Several modern reagents are suitable for this purpose:

Radical Difluoromethylation : Reagents that generate the nucleophilic difluoromethyl radical (•CF₂H) can be used to functionalize aromatic systems. nih.gov Photocatalytic methods, for example, can generate •CF₂H from sources like sodium difluoromethanesulfinate (NaSO₂CF₂H) under mild, visible-light-mediated conditions. mdpi.com However, controlling the regioselectivity of radical addition to an electron-rich phenol ring can be challenging and may lead to a mixture of isomers.

Electrophilic Difluoromethylation : To overcome the nucleophilic nature of the •CF₂H radical, reagents can be designed with a removable electron-withdrawing group to enhance their electrophilicity. nih.gov This allows for functionalization of electron-rich aromatics. Reagents such as S-(difluoromethyl)sulfonium salts or other electrophilic sources offer a potential route for direct C-H difluoromethylation under mild conditions. nih.govsci-hub.se

These late-stage strategies provide powerful tools for accessing difluoromethylated compounds, although achieving high regioselectivity on complex scaffolds remains a primary consideration.

Optimization of Reaction Conditions and Process Scale-Up Considerations

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of a synthetic route. Key parameters include solvent, temperature, choice of base, and reagent stoichiometry.

The choice of solvent and the precise control of temperature can have a profound impact on the outcome of synthetic transformations, particularly in the context of fluorination and the handling of reactive intermediates.

Solvent Effects : The solvent can influence reaction rates, selectivity, and the solubility of reagents. In the O-difluoromethylation of phenols with an S-(difluoromethyl)sulfonium salt, a survey of solvents showed that arene solvents like toluene (B28343) and fluorobenzene (B45895) were highly effective, with fluorobenzene providing the highest yield. sci-hub.se In contrast, polar aprotic solvents like acetonitrile (B52724) can also be effective in other types of fluorination reactions, while sometimes providing lower yields in others. researchgate.net For photocatalytic reactions, solvents such as DMSO are often employed to facilitate the single-electron transfer processes involved. mdpi.com The choice between a polar or non-polar, and protic or aprotic solvent is critical and must be determined empirically for each specific reaction.

Temperature Control : Temperature is a critical parameter for controlling reaction kinetics and selectivity. Many difluoromethylation reactions are sensitive to temperature. For instance, the O-difluoromethylation of 4-phenylphenol (B51918) with a sulfonium (B1226848) salt showed that running the reaction at 0°C or 10°C led to lower yields compared to ambient temperature. sci-hub.se However, in some cases, elevated temperatures can improve yields. researchgate.net For reactions involving thermally unstable reagents or intermediates, such as the generation of difluorocarbene from sodium chlorodifluoroacetate, precise temperature control is essential to manage the rate of decomposition and ensure efficient trapping by the substrate. orgsyn.org

The tables below summarize optimization data for related difluoromethylation reactions, illustrating the impact of solvent, base, and temperature.

Table 1: Optimization of O-Difluoromethylation of 4-Phenylphenol Data sourced from studies on electrophilic difluoromethylating reagents. acs.orgsci-hub.se

EntryBaseSolventTemperature (°C)Yield (%)
1LiOHToluenert70
2LiOHDichloromethanert74
3LiOHFluorobenzenert80
4NaHFluorobenzenert73
5LiOHFluorobenzene059
6NaHFluorobenzene1081

Table 2: Solvent Screening for a Difunctionalization Reaction Data adapted from studies on the synthesis of difluoromethylated allenes. researchgate.net

EntrySolventTemperature (°C)Yield (%)
1DCE8044
2Toluene11066
3Chloroform6061
4Acetonitrile8012

Careful optimization of these parameters is essential for developing a robust and scalable process for the synthesis of this compound.

Catalyst Selection and Loading

The choice of catalyst is crucial for the effective difluoromethylation of phenolic substrates. Modern synthetic strategies predominantly employ methods that proceed via radical intermediates, often facilitated by photoredox catalysis or transition metal catalysis.

Visible-light photoredox catalysis has emerged as a powerful and mild approach for C-H difluoromethylation. nih.govnih.gov Organic dyes and metal complexes are the two main classes of photocatalysts used. Rose Bengal, an organic dye, has been successfully utilized as a photocatalyst in the difluoromethylation of heterocycles, with typical loadings of 2-5 mol%. nih.govresearchgate.net While not directly applied to this compound in the reviewed literature, this method's applicability to a range of aromatic substrates suggests its potential. Another class of highly efficient photocatalysts are iridium complexes, such as fac-[Ir(ppy)3], which can effectively initiate the formation of difluoromethyl radicals from suitable precursors under visible light irradiation. mdpi.com Catalyst loading for such iridium-based systems is generally low, often in the range of 0.2 mol% to 5 mol%, to ensure efficient light absorption and catalytic turnover while minimizing cost. mdpi.com

Transition metal catalysis, particularly with copper, offers an alternative pathway for difluoromethylation. nih.govnih.gov Copper catalysts can engage with various difluoromethylating agents to generate reactive copper-difluoromethyl species or facilitate radical processes. nih.govmdpi.com These methods are advantageous due to the low cost and low toxicity of copper. Catalyst loading in copper-catalyzed difluoromethylation reactions can vary, but typically falls within the 10 mol% range for optimal performance. researchgate.net The selection of the appropriate ligand for the copper center is also critical in tuning the reactivity and selectivity of the catalytic system.

The optimal catalyst loading is a balance between reaction rate and cost-effectiveness. A higher catalyst loading may increase the reaction rate but can also lead to unwanted side reactions and increased purification challenges. Conversely, a lower loading might result in sluggish or incomplete reactions. nih.gov Therefore, careful optimization of catalyst loading is a critical step in developing a robust synthetic protocol for this compound.

Catalyst TypeSpecific ExampleTypical Loading (mol%)Key Features
Organic Photoredox CatalystRose Bengal2 - 5Metal-free, cost-effective. nih.govresearchgate.net
Metal-based Photoredox Catalystfac-[Ir(ppy)3]0.2 - 5High efficiency, mild reaction conditions. mdpi.com
Transition Metal CatalystCopper(I) complexes~10Low cost, low toxicity. researchgate.net

Reactor Design for Efficient Synthesis including Microwave-Assisted Approaches

The design of the reactor plays a significant role in the efficiency, safety, and scalability of the synthesis of this compound. For difluoromethylation reactions, which can be fast and exothermic, modern reactor technologies like continuous flow systems and microwave reactors offer considerable advantages over traditional batch reactors. rsc.orgmit.edu

Continuous Flow Reactors:

Continuous flow reactors, particularly micro- or millifluidic reactors, provide excellent control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgmit.edu These systems are characterized by high surface-area-to-volume ratios, which allows for highly efficient heat and mass transfer. tue.nl This is particularly beneficial for managing the exothermicity of many difluoromethylation reactions. rsc.org

For gas-liquid reactions, such as those employing fluoroform as a difluoromethyl source, continuous flow reactors offer a safe and efficient way to handle pressurized gases. rsc.org Specialized designs, like tube-in-tube reactors, facilitate the controlled dissolution of the gaseous reagent into the liquid phase. mit.edu The use of materials such as stainless steel for reactor construction provides the necessary chemical and mechanical resistance for these transformations. rsc.org Furthermore, 3D printing technology has enabled the rapid prototyping and fabrication of custom-designed stainless steel reactors with optimized mixing geometries, further enhancing reaction efficiency. rsc.org

Microwave-Assisted Approaches:

Microwave-assisted synthesis has become a valuable tool for accelerating organic reactions. anton-paar.com By directly heating the reaction mixture through dielectric heating, microwave reactors can significantly reduce reaction times, often from hours to minutes, and improve product yields. anton-paar.comscholaris.ca This rapid and uniform heating can also minimize the formation of byproducts. nih.gov

In the context of synthesizing fluorinated phenols and their analogues, microwave reactors provide a means to conduct reactions at elevated temperatures and pressures in sealed vessels, which can be particularly advantageous for less reactive substrates. mdpi.com Modern microwave reactors are equipped with sensors for precise temperature and pressure control, ensuring safe and reproducible reaction conditions. anton-paar.com The application of microwave heating can be particularly effective for reactions that are slow under conventional heating, offering a practical alternative for the synthesis of this compound.

Reactor TypeKey AdvantagesRelevant Applications in Difluoromethylation
Continuous Flow ReactorEnhanced heat and mass transfer, improved safety, precise control over reaction parameters. rsc.orgmit.edutue.nlHandling of fast and exothermic reactions, safe use of gaseous reagents like fluoroform. rsc.org
Microwave ReactorRapid heating, reduced reaction times, improved yields, potential for higher temperatures and pressures. anton-paar.comscholaris.canih.govAcceleration of slow reactions, synthesis of fluorinated phenols and related compounds. mdpi.com

Advanced Purification and Isolation Techniques for Complex Reaction Mixtures including Chromatography

The purification of the target compound, this compound, from the reaction mixture is a critical step to obtain a product of high purity. Given the potential for side reactions and the presence of unreacted starting materials and catalyst residues, advanced purification techniques are often necessary. Chromatography is the most widely employed method for the purification of fluorinated organic compounds. uvic.ca

Column Chromatography:

Column chromatography using silica gel as the stationary phase is a fundamental and widely used technique for the initial purification of the crude reaction mixture. uvic.ca The choice of the mobile phase, typically a mixture of non-polar and polar solvents such as hexanes and ethyl acetate, is optimized to achieve good separation of the desired product from impurities. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. The order of elution generally follows the principle that less polar compounds elute before more polar compounds. uvic.ca

High-Performance Liquid Chromatography (HPLC):

For achieving higher purity, particularly for analytical or biological testing purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Reversed-phase HPLC is commonly used for the separation of phenolic compounds. mdpi.com In this mode, a non-polar stationary phase, such as C8 or C18 alkyl chains bonded to silica, is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. nih.govmdpi.com

For the separation of fluorinated compounds, specialized stationary phases can offer enhanced selectivity. silicycle.com Pentafluorophenyl (PFP) phases, for instance, can provide different elution orders and improved separation for fluorinated analytes compared to traditional C18 columns. chromatographyonline.commdpi.com The retention of fluorinated compounds on these phases is influenced by both the hydrophobic character of the molecule and its fluorine content. silicycle.com The mobile phase composition, including the use of buffers and the organic modifier, is carefully optimized to achieve baseline separation of the target compound from any closely related impurities. nih.gov

TechniqueStationary Phase ExamplesMobile Phase ExamplesPrimary Application
Column ChromatographySilica GelHexane/Ethyl Acetate gradientsInitial purification of crude reaction mixtures. uvic.ca
High-Performance Liquid Chromatography (HPLC)Reversed-Phase (C8, C18)Water/Acetonitrile or Water/Methanol gradientsHigh-purity separation of phenolic compounds. nih.govmdpi.com
Fluorinated Phases (e.g., PFP)Water/Acetonitrile or Water/Methanol gradientsEnhanced selectivity for separating fluorinated compounds. silicycle.comchromatographyonline.commdpi.com

Chemical Reactivity and Transformative Derivatization Strategies

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for functionalization, readily participating in a variety of reactions that modify its acidity, nucleophilicity, and steric profile.

Electrophilic and Nucleophilic Substitutions at the Oxygen Atom (e.g., Etherification, Esterification)

Etherification: The hydroxyl proton is acidic and can be removed by a base to form a phenoxide anion. This potent nucleophile readily reacts with alkyl halides or other electrophilic alkylating agents to form ethers. For instance, in a reaction analogous to the Williamson ether synthesis, treating 2-(difluoromethyl)-4,5-dimethoxyphenol with a base like sodium hydroxide or potassium carbonate, followed by an alkyl halide (e.g., methyl iodide, benzyl bromide), would yield the corresponding alkyl aryl ether. The use of dimethyl carbonate in the presence of a catalyst like tetrabutylammonium bromide also serves as an effective method for methylation of phenolic compounds. google.com

Esterification: Phenols are known to react slowly with carboxylic acids, thus more reactive acylating agents are typically employed for ester synthesis. libretexts.org The reaction of this compound with acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct, provides a direct route to phenyl esters. libretexts.orggoogle.comgoogle.com For example, reaction with acetic anhydride would yield 2-(difluoromethyl)-4,5-dimethoxyphenyl acetate. google.com These esterification reactions are generally efficient and tolerate a wide range of functional groups.

Table 1: Representative Substitution Reactions at the Phenolic Oxygen
TransformationModel SubstrateReagents and ConditionsProduct TypeReference
EtherificationPyrogallic acidDimethyl carbonate, Tetrabutylammonium bromide (catalyst), MicroreactorAryl methyl ether google.com
EsterificationAlkyl-substituted phenolsAcetic anhydride, Strong acid catalyst (e.g., H₂SO₄), Elevated temperatureAryl acetate google.comgoogle.com

Reductive and Oxidative Transformations of the Phenol (B47542) Moiety

Oxidative Transformations: Phenols, particularly those bearing electron-donating groups like methoxy (B1213986) substituents, are susceptible to oxidation. libretexts.org Treatment of this compound with oxidizing agents such as ferricyanide, silver oxide, or o-iodoxybenzoic acid (IBX) is expected to produce the corresponding ortho-quinone. rsc.orgrsc.orgnih.gov The regioselectivity of this oxidation is directed by the existing substituents, with oxidation occurring at the most electron-rich and sterically accessible positions. In this case, oxidation would likely yield 2-(difluoromethyl)-4,5-dimethoxy-1,2-benzoquinone. Under certain conditions, oxidative coupling can also occur, leading to biphenyl or polyphenolic structures. rsc.org

Reductive Transformations: The direct reduction of the phenolic hydroxyl group itself is not a common transformation. However, the entire aromatic ring can be reduced under specific conditions, such as the Birch reduction (dissolving metal in ammonia). This would result in the loss of aromaticity and the formation of a substituted cyclohexadiene derivative. More commonly, reductive transformations in this context refer to the cleavage of the C–O bond after the phenol has been converted into a more reactive derivative, such as a triflate or tosylate, which can then participate in reductive deoxygenation or cross-coupling reactions. researchgate.netnih.gov

Table 2: Oxidative Reactions of the Phenol Moiety
TransformationModel SubstrateReagents and ConditionsProduct TypeReference
Oxidation to o-QuinoneElectron-rich phenolso-Iodoxybenzoic acid (IBX)ortho-Quinone nih.gov
Oxidative Coupling/Demethylation2,4-DimethoxyphenolSilver oxide (Ag₂O)Methoxy-1,4-benzoquinone rsc.org
Oxidative Coupling3,4-Dimethoxyphenol (B20763)Potassium ferricyanide (K₃[Fe(CN)₆])Dipheno-2,2′-quinone rsc.org

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the strong electron-donating effects of the hydroxyl and two methoxy groups.

Regioselective Electrophilic Aromatic Substitutions (e.g., halogenation, nitration, acylation)

The directing effects of the substituents on the ring determine the position of incoming electrophiles. The hydroxyl and methoxy groups are powerful ortho, para-directors and activators. Conversely, the difluoromethyl group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta-position relative to itself. vanderbilt.edu

Given the substitution pattern of this compound, the positions ortho and para to the strongly activating hydroxyl and methoxy groups are the most nucleophilic. The C6 position is ortho to the C5-methoxy group and para to the C2-difluoromethyl group. The C3 position is ortho to the C4-methoxy group. However, the C6 position is the most likely site for electrophilic attack due to the combined activating effects of the adjacent hydroxyl and methoxy groups, and the lack of significant steric hindrance.

Halogenation: Reaction with reagents like bromine (Br₂) or N-chlorosuccinimide (NCS) in a suitable solvent would likely lead to regioselective monohalogenation at the C6 position. The high activation of the ring by the phenol and methoxy groups means that a Lewis acid catalyst may not be necessary. wikipedia.orgyoutube.com

Nitration: Treatment with dilute nitric acid would introduce a nitro group (-NO₂), also expected to substitute at the C6 position.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃) or a Brønsted acid like polyphosphoric acid, would install an acyl group. researchgate.netresearchgate.net The reaction would proceed at the most activated position, C6, to yield a 6-acyl-2-(difluoromethyl)-4,5-dimethoxyphenol derivative.

Palladium-Catalyzed Cross-Coupling Reactions at Aryl Halide Precursors

To engage in palladium-catalyzed cross-coupling reactions, the phenol must first be converted into an aryl halide or pseudohalide (e.g., triflate). Following the halogenation described above, a molecule such as 6-bromo-2-(difluoromethyl)-4,5-dimethoxyphenol becomes a versatile substrate for various coupling reactions.

These reactions, such as the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Buchwald-Hartwig (with amines or alcohols) couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. youtube.com For example, a Suzuki coupling of the 6-bromo derivative with an arylboronic acid would yield a complex biaryl structure.

Table 3: Palladium-Catalyzed Cross-Coupling of an Aryl Halide Precursor
Reaction TypeModel SubstrateCoupling PartnerCatalyst/Ligand SystemProduct TypeReference
Suzuki-Miyaura CouplingAryl BromideArylboronic AcidPd(OAc)₂, SPhos, K₃PO₄Biaryl nih.gov
Buchwald-Hartwig AminationAryl BromideAmine (e.g., Morpholine)Pd₂(dba)₃, BINAP, NaO t BuAryl Amine nih.gov

Transformations and Stability of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is generally considered robust and chemically stable under many reaction conditions, contributing to its value in medicinal chemistry. nih.gov Its stability is attributed to the high strength of the carbon-fluorine bonds.

However, the CHF₂ group is not entirely inert. The hydrogen atom is weakly acidic and can be deprotonated under strongly basic conditions to form an α-fluoro carbanion, which can act as a nucleophile. acs.org This reactivity allows for the construction of benzylic Ar-CF₂–R linkages. acs.org

Under harsh acidic conditions, such as treatment with fuming sulfuric acid, the difluoromethyl group can undergo hydrolysis to a formyl group (-CHO), and subsequently to a carboxylic acid group (-COOH). nih.govrsc.org This transformation provides a synthetic route from difluoromethyl arenes to the corresponding benzaldehydes or benzoic acids. The stability of the CHF₂ group can also be influenced by the electronic nature of the aromatic ring; for instance, α-difluoromethyl pyrroles have been shown to be labile under hydrolytic conditions due to the formation of stable azafulvenium intermediates. rsc.org For this compound, the electron-rich nature of the benzene ring enhances the stability of the CHF₂ group against nucleophilic attack but might facilitate transformations that proceed through cationic intermediates.

Selective Defluorination and Fluorine Exchange Reactions

Selective manipulation of the fluorine atoms in the difluoromethyl group represents a sophisticated strategy for molecular editing. While direct selective defluorination of a difluoromethyl group to a monofluoromethyl group is challenging, related transformations on trifluoromethylarenes provide insights into potential pathways. For instance, base-promoted elimination from a trifluoromethyl group to form a difluoro-p-quinomethide, which is then trapped, demonstrates a selective monodefluorination. researchgate.netresearchgate.net Analogous strategies for this compound would likely require activation of the phenolic proton to facilitate a similar elimination cascade, although this would lead to a monofluoromethylidene intermediate.

More pertinent is the concept of fluorine exchange, particularly for isotopic labeling. Frustrated Lewis pair (FLP) mediated C-F activation has emerged as a powerful tool for the formal substitution of fluorine-19 with fluorine-18 in both CF3 and CF2H groups. nih.gov This two-step defluorination/radiofluorination process could potentially be applied to this compound to generate its 18F-labeled analogue for applications in positron emission tomography (PET) imaging. nih.govnih.gov The process typically involves an initial C-F activation and defluorination, followed by radiofluorination. researchgate.net

Reaction Type Reagents and Conditions Potential Product Notes
18F-Fluorine Exchange1. Frustrated Lewis Pair (e.g., phosphine/borane) 2. [18F]Fluoride source (e.g., K[18F]F/K222)2-([18F]Difluoromethyl)-4,5-dimethoxyphenolEnables isotopic labeling for PET imaging. The process involves a defluorination-radiofluorination sequence. nih.govresearchgate.net

Conversion to Other Fluorinated and Non-Fluorinated Moieties

The difluoromethyl group can serve as a synthetic handle for conversion into other functionalities, although this often requires harsh conditions or specific activation.

Conversion to a Carbonyl Group (Aldehyde): The difluoromethyl group can be considered a masked aldehyde. Hydrolysis of the C-F bonds to reveal a formyl group is a potential transformation. This typically requires strong acidic or basic conditions, which might also affect the methoxy or phenol groups on the aromatic ring. A milder, two-step approach could involve controlled oxidation.

Conversion to a Carboxylic Acid Group: Further oxidation of an intermediate aldehyde would yield a carboxylic acid. Direct oxidation of the difluoromethyl group is challenging but might be achievable with potent oxidizing agents.

Conversion to a Thiocarbonyl Group: Reaction of in-situ generated difluorocarbene with amines can lead to the formation of thiocarbamoyl fluorides, showcasing the versatility of difluoro intermediates. researchgate.net While not a direct conversion of the existing difluoromethyl group, it highlights the reactivity patterns of related species.

Formation of Aryldifluoromethyl Aryl Ethers: The difluoromethyl group can be part of a larger ether linkage. Nickel-catalyzed Suzuki cross-coupling reactions have been employed to synthesize aryldifluoromethyl aryl ethers. springernature.com While this is a synthetic method for the ArCF2OAr' motif rather than a direct conversion of this compound, it underscores the stability and utility of the aryldifluoromethyl scaffold in cross-coupling chemistry.

Transformation General Reagents and Conditions Potential Product Moiety Challenges/Considerations
Hydrolysis to AldehydeStrong acid or base, heat2-Formyl-4,5-dimethoxyphenolPotential for side reactions on the methoxy and phenol groups.
Oxidation to Carboxylic AcidStrong oxidizing agents2-Carboxy-4,5-dimethoxyphenolRequires robust conditions that may degrade the aromatic ring.

Synthesis of Structural Analogues and Hybrid Molecules for Mechanistic Investigations

Development of Deuterated and Isotopically Labeled Analogues

The synthesis of isotopically labeled analogues is crucial for mechanistic studies, metabolism tracking, and as internal standards in analytical chemistry. researchgate.net

Deuterium Labeling: The proton of the difluoromethyl group can be replaced with deuterium. This can be achieved through base-catalyzed H/D exchange with a deuterium source like D2O, although this may require strong basic conditions. A more specific method involves the electrochemical mono-deuterodefluorination of a corresponding trifluoromethyl precursor using D2O as the deuterium source. chinesechemsoc.org If 2-(trifluoromethyl)-4,5-dimethoxyphenol were available, this would be a direct route to the desired deuterated compound. The development of novel (deuterio)difluoromethylating reagents also allows for the direct introduction of a CF2D group. researchgate.net

Fluorine-18 Labeling: As mentioned in section 4.3.1, 18F-labeling is of significant interest for PET imaging. nih.govnih.gov Methodologies for the direct C-H 18F-difluoromethylation of N-heteroaromatics using novel reagents and photoredox catalysis have been developed and could potentially be adapted for phenolic compounds. nih.gov

Isotopic Label Synthetic Strategy Precursor Key Reagents
Deuterium (2H)Electrochemical mono-deuterodefluorination2-(Trifluoromethyl)-4,5-dimethoxyphenolD2O, t-BuOLi chinesechemsoc.org
Fluorine-18 (18F)Two-step defluorination/radiofluorinationThis compoundFrustrated Lewis Pair, [18F]Fluoride nih.govresearchgate.net
Fluorine-18 (18F)Automated synthesis from di-deutero precursorbis(tosyloxy)-[di-deutero]methane[18F]Fluoride nih.gov

Creation of Complex Molecular Architectures Incorporating the this compound Scaffold

The this compound core can serve as a versatile building block for the synthesis of more complex molecules. The phenolic hydroxyl group and the aromatic ring are primary sites for elaboration.

Reactions at the Phenolic Hydroxyl Group:

Etherification: The phenol can be readily converted to an ether via Williamson ether synthesis (e.g., reaction with an alkyl halide in the presence of a base) or Mitsunobu reaction. This allows for the attachment of a wide variety of substituents.

Esterification: Reaction with acyl chlorides or carboxylic acids (under conditions such as DCC coupling) will yield the corresponding esters.

Reactions on the Aromatic Ring:

Electrophilic Aromatic Substitution: The electron-rich nature of the dimethoxy-phenol ring directs electrophiles to the positions ortho and para to the hydroxyl group. The position ortho to the hydroxyl and meta to the difluoromethyl group is particularly activated. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce new functional groups, although care must be taken to control regioselectivity and avoid side reactions. rsc.org

Cross-Coupling Reactions: If the aromatic ring is first functionalized with a halide (e.g., bromine or iodine), it can participate in a variety of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds, thereby creating complex hybrid molecules.

Computational Chemistry and Theoretical Investigations of 2 Difluoromethyl 4,5 Dimethoxyphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine electron distribution and energy levels.

Density Functional Theory (DFT) for Ground State Geometries, Vibrational Frequencies, and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules, providing a balance between accuracy and computational cost. A typical DFT study on 2-(Difluoromethyl)-4,5-dimethoxyphenol would yield crucial data:

Ground State Geometries: The optimized three-dimensional arrangement of atoms with the lowest energy. This includes bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Predictions of infrared (IR) and Raman spectra, which correspond to the vibrational modes of the molecule. These are essential for characterizing the compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability and electronic transport properties.

Despite the power of DFT, a search of scientific literature did not yield any studies that have published these specific calculations for this compound. Therefore, no data tables for its optimized geometry or FMO energies can be provided.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more intensive than DFT, they can offer higher accuracy for energetic and spectroscopic properties. Such studies could provide precise predictions of thermochemical data (like enthalpy of formation) and spectroscopic constants. A literature search found no specific high-accuracy Ab Initio calculations for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. For this compound, MD simulations would be invaluable for:

Conformational Landscapes: Identifying the different stable shapes (conformers) the molecule can adopt and the energy barriers between them. This is particularly relevant for the flexible methoxy (B1213986) and difluoromethyl groups.

Solvation Effects: Simulating how the molecule interacts with solvent molecules (e.g., water), which is crucial for understanding its solubility and behavior in a biological environment.

No published MD simulation studies were found for this compound, meaning its dynamic behavior and interactions in solution have not been computationally explored.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are frequently used to predict spectroscopic data, which aids in the interpretation of experimental results.

NMR Chemical Shifts: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for confirming the structure of a synthesized compound.

IR Frequencies: As mentioned under DFT, calculated vibrational frequencies correspond to peaks in an IR spectrum.

While general principles and software exist for these predictions, no specific studies have published predicted NMR or IR data for this compound.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for studying the step-by-step process of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathway and determine the reaction kinetics. This type of investigation would be essential for understanding the synthesis or degradation of this compound. A thorough search revealed no studies on the reaction mechanisms involving this specific compound.

Biological and Environmental Interactions Non Human Organism Focus

Non-Medicinal Biological Activities and Potential Agro-Applications of 2-(Difluoromethyl)-4,5-dimethoxyphenol

Investigation of Antifungal Efficacy against Plant Pathogens

A review of existing scientific literature reveals a notable absence of specific studies on the antifungal efficacy of this compound against plant pathogens. While the development of novel fungicides is a significant area of agricultural research, and various phenolic compounds are known to possess antifungal properties, dedicated investigations into this specific compound's activity have not been documented. nih.govmdpi.comresearchgate.net Consequently, data regarding its potential to inhibit the growth of key phytopathogenic fungi, such as Colletotrichum gloeosporioides or Rhizoctonia solani, are not available in published research. mdpi.com Its viability as a potential agrochemical fungicide is therefore currently undetermined.

Role in Insect Chemical Ecology including Pheromonal and Allomonal Functions

There is currently no scientific evidence to define a role for this compound in insect chemical ecology. nih.gov The compound has not been identified as a pheromone involved in intraspecific communication or as an allomone used for interspecific interactions, such as defense or predation. Although some structurally similar phenolic molecules, like 2-allyl-4,5-dimethoxyphenol, are known to function as insect attractants, the specific effects of the difluoromethyl-substituted variant on insect behavior remain uninvestigated. nih.gov

Antioxidant and Radical Scavenging Properties in in vitro Systems

The antioxidant potential of phenolic compounds is a well-documented area of study. nih.govresearchgate.netnih.gov The introduction of a difluoromethyl (-CHF₂) group into a phenolic structure, as seen in this compound, can uniquely influence its radical scavenging properties, particularly in non-polar or lipid-based environments. conicet.gov.ar The difluoromethyl group is considered a lipophilic bioisostere of a hydroxyl group, enhancing the molecule's solubility in fats and lipids while maintaining the capacity for hydrogen bonding and radical interaction. conicet.gov.ar

Studies on analogous difluoromethyl-substituted phenolic compounds indicate that the -CHF₂ group can directly engage in radical scavenging activities. conicet.gov.ar The proposed mechanism is a Hydrogen Atom Transfer (HAT), where the hydrogen atom from the difluoromethyl group is donated to a free radical, thereby neutralizing it. The presence of the two fluorine atoms helps to stabilize the resulting difluoromethyl radical, facilitating this transfer. conicet.gov.ar

This mechanism is particularly effective in preventing lipid peroxidation within cell membranes. conicet.gov.ar Consequently, the antioxidant activity of such compounds is more readily observed in in vitro assays that utilize non-polar systems, including the β-carotene bleaching assay and cellular lipid peroxidation inhibition assays. conicet.gov.arnih.gov This is in contrast to assays conducted in polar solvents, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test, where activity may be less pronounced. conicet.gov.armdpi.com This suggests that the primary antioxidant function of this compound is likely centered on protecting lipid-rich biological structures from oxidative stress. conicet.gov.arfrontiersin.org

FeatureDescriptionPotential Relevance for this compound
Primary Scavenging Mechanism Hydrogen Atom Transfer (HAT) from the difluoromethyl moiety. conicet.gov.arThe compound likely neutralizes free radicals by donating a hydrogen atom from its -CHF₂ group.
Effective Environment Shows greater activity in lipophilic (non-polar) media. conicet.gov.arIts antioxidant effects are expected to be most significant in lipid-based systems, such as cellular membranes.
Bioisosteric Role of -CHF₂ Acts as a lipophilic replacement for a hydroxyl (-OH) group. conicet.gov.arThis feature enhances lipid solubility, potentially improving its ability to protect against lipid peroxidation while retaining radical scavenging ability.
Observed Assay Activity Active in assays like β-carotene bleaching and inhibition of lipid peroxidation in erythrocytes. conicet.gov.arDemonstrates a capacity to protect fatty acids and lipid membranes from oxidative damage.

Advanced Applications and Future Research Directions

Utility as a Synthon in Organic Synthesis

The unique combination of a difluoromethyl group and a substituted phenol (B47542) ring suggests that 2-(Difluoromethyl)-4,5-dimethoxyphenol could serve as a valuable synthetic building block (synthon) in organic chemistry.

Building Block for Complex Natural Products and Bioactive Molecules

The difluoromethyl (-CF2H) group is of significant interest in medicinal chemistry as it can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. mdpi.comresearchgate.net This substitution can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. alfa-chemistry.com The dimethoxyphenol moiety is a feature found in numerous natural products and bioactive molecules. Therefore, this compound could be a key starting material for synthesizing novel analogs of natural products with potentially improved pharmacological profiles. For instance, catechol and its derivatives are precursors in the synthesis of various bioactive compounds. researchgate.netnih.gov The introduction of the difluoromethyl group could lead to new classes of therapeutic agents.

Table 1: Potential Bioisosteric Replacements with the Difluoromethyl Group

Functional GroupBioisosteric ReplacementPotential Advantage
Hydroxyl (-OH)Difluoromethyl (-CF2H)Increased lipophilicity, metabolic stability
Thiol (-SH)Difluoromethyl (-CF2H)Improved pharmacokinetic properties
Amine (-NH2)Difluoromethyl (-CF2H)Altered pKa, enhanced binding interactions

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

Organofluorine compounds are prevalent in the agrochemical industry due to their enhanced biological activity and stability. nih.govresearchgate.net The difluoromethyl group, in particular, is a key component in many modern pesticides and herbicides. mdpi.comresearchgate.net The phenol group of this compound can be readily converted into an ether or ester, allowing for its incorporation into a wide range of molecular scaffolds used in agrochemistry. This makes it a plausible intermediate for creating new, potentially more effective and environmentally benign agrochemicals.

Integration into Functional Materials

The specific substitution pattern of this compound suggests its potential for integration into various functional materials, leveraging both the properties of the aromatic ring and the fluorine atoms.

Application in Photosensitive Materials and Dyes

Phenolic compounds and their derivatives are foundational components in the synthesis of dyes and photosensitive materials. mdpi.comresearchgate.net Azobenzene derivatives, for example, are widely used as dyes and are building blocks for materials with applications in optical data storage. mdpi.com The electronic properties of the aromatic ring in this compound, modified by the electron-withdrawing difluoromethyl group and electron-donating methoxy (B1213986) groups, could be exploited to create novel photochromic or fluorescent materials. mdpi.com The development of new photosensitive materials based on triazene (B1217601) derivatives has also been an active area of research. researchgate.net

Role in Polymer Chemistry and Advanced Coatings

Phenolic compounds are precursors to phenolic resins and can be incorporated into various polymers to enhance their properties. nih.gov The presence of the difluoromethyl group could impart unique characteristics, such as increased thermal stability, chemical resistance, and altered surface properties (e.g., hydrophobicity), to polymers and coatings. Enzymatic polymerization of phenols is an environmentally friendly approach to creating polymeric phenols with potent antioxidant properties. nih.gov This methodology could potentially be applied to this compound to create novel high-performance polymers.

Innovative Catalytic and Reagent Development

Design of Novel Difluoromethylating Agents

The development of new, efficient, and selective difluoromethylating agents is a significant goal in medicinal and agrochemical research. Compounds bearing a difluoromethyl (CF2H) group often exhibit improved metabolic stability and lipophilicity. arkat-usa.org While this compound is not itself a difluoromethylating agent, its structure serves as a valuable platform for the rational design of new reagents.

The core strategy would involve the chemical modification of the phenolic hydroxyl group to transform it into a reactive leaving group. This conversion would render the molecule capable of transferring the entire difluoromethyl-aryl moiety or potentially participating in reactions that liberate a difluoromethyl-containing species. For instance, conversion to an aryl fluorosulfonate or triflate could create a precursor for nucleophilic fluorination or other cross-coupling reactions. acs.org The reaction of phenols with reagents like N,N-diaryl-2-chloroimidazolium chloride (PhenoFluor) has emerged as a practical method for deoxyfluorination, further highlighting the potential to leverage the phenol group for creating novel fluorinated structures. nih.govacs.orgharvard.edu

The mechanism for many difluoromethylation reactions involves the generation of difluorocarbene (:CF2). nih.gov Reagents derived from this compound could be designed to release difluorocarbene under specific conditions, such as thermal or photochemical activation, or upon reaction with a base. The electronic tuning provided by the dimethoxy substituents could modulate the stability and reactivity of the hypothetical reagent.

Potential Activating GroupReagent for SynthesisPotential Application as Novel Agent
Trifluoromethanesulfonate (Triflate)Triflic anhydridePrecursor for cross-coupling reactions
FluorosulfonateSulfuryl fluoride (B91410) (SO2F2)Intermediate in deoxyfluorination processes acs.org
Imidazolium SaltN,N'-Disubstituted-2-chloroimidazolium chlorideDeoxyfluorination reagent precursor nih.govharvard.edu
Phosphate EsterDiethyl chlorophosphateBioisosteric modification and pro-drug design

Use as Ligands or Precatalysts in Organometallic Chemistry

The field of organometallic chemistry relies on the design of ligands to control the reactivity, selectivity, and stability of metal catalysts. This compound possesses several functional groups that could coordinate to a metal center. The deprotonated hydroxyl group (phenoxide) is a classic anionic O-donor ligand. Furthermore, the adjacent methoxy groups could participate in chelation, forming a stable five-membered ring with a metal center, a common motif in organometallic complexes.

The electronic properties of this potential ligand are influenced by its substituents. The electron-donating methoxy groups would increase the electron density on the coordinating oxygen atom, enhancing its binding affinity to electron-deficient metal centers. Conversely, the strongly electron-withdrawing difluoromethyl group would decrease the electron-donating ability of the aromatic ring. This electronic push-pull effect could be exploited to fine-tune the catalytic activity of a metal complex. For instance, in catalytic cycles involving reductive elimination, a more electron-rich ligand framework can accelerate the final product-forming step. The structural rigidity and specific bite angle offered by a potential chelating ligand derived from this molecule could impart unique selectivity in catalytic transformations. nih.gov

Ligand FeatureDescriptionPotential Influence on Metal Complex
Coordinating Atoms Phenoxide oxygen, ether oxygensForms a mono- or bidentate O-donor ligand.
Chelation Potential for a 5-membered chelate ring (O-C-C-O-M)Enhances complex stability (chelate effect).
Electronic Effects Electron-donating methoxy groups; electron-withdrawing difluoromethyl groupModulates the electron density at the metal center, influencing catalytic activity.
Steric Hindrance The difluoromethyl and methoxy groups provide moderate steric bulk.Can influence substrate approach and selectivity (e.g., enantioselectivity).

Future Trajectories in Synthetic Methodology

Sustainable and Green Chemistry Approaches to Fluorination

Traditional methods for introducing fluorine into organic molecules often rely on harsh reagents and conditions, generating significant chemical waste. numberanalytics.com The principles of green chemistry aim to mitigate these issues by designing safer chemicals and processes. jddhs.commdpi.comijpdd.org The synthesis of this compound and its derivatives represents an area where green chemistry approaches could be highly impactful.

Key characteristics of green fluorination techniques include the use of less toxic fluorinating agents, minimizing waste generation through high atom economy, and employing mild reaction conditions. numberanalytics.com For aromatic fluorination, alternatives to the classic Balz-Schiemann reaction, which uses potentially explosive diazonium salts, are highly sought after. dovepress.comresearchgate.net Modern methods include solid-state aromatic nucleophilic fluorination using potassium fluoride, which avoids the need for high-boiling, toxic solvents. rsc.org Electrochemical fluorination is another promising green technique that offers a reagent-free approach to introducing fluorine. numberanalytics.com Developing a synthetic route to this compound that incorporates these principles would enhance its environmental sustainability and cost-effectiveness. sruc.ac.uk

Green Chemistry PrincipleApplication to FluorinationPotential Benefit
Less Hazardous Synthesis Use of stable, solid fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) instead of fluorine gas. numberanalytics.comjddhs.comImproved operational safety and reduced handling risks.
Atom Economy Designing reactions where most atoms from the reagents are incorporated into the final product. jddhs.comReduction of chemical byproducts and waste.
Safer Solvents & Auxiliaries Performing reactions in water, ionic liquids, or under solvent-free conditions. mdpi.comReduced environmental impact from volatile organic compounds (VOCs).
Energy Efficiency Using catalysis or microwave-assisted synthesis to lower reaction temperatures and shorten times. mdpi.comLower energy consumption and reduced carbon footprint.

Flow Chemistry and Automated Synthesis for Scalable Production

For the scalable production of fine chemicals and active pharmaceutical ingredients (APIs), continuous flow chemistry offers significant advantages over traditional batch processing. mdpi.com Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for ensuring safety and reproducibility, especially in highly exothermic reactions like many fluorination processes.

The synthesis of this compound could be adapted to a flow process, enabling safer handling of reactive intermediates and improving yield and purity. researchgate.net Automated flow platforms can accelerate process optimization by systematically varying reaction conditions. rsc.org This approach is particularly well-suited for multi-step syntheses, where intermediates can be generated and used in subsequent steps without isolation, a concept known as "telescoping". researchgate.net A telescoped flow synthesis for this compound would significantly reduce production time, cost, and waste, making it more viable for industrial-scale manufacturing. researchgate.netgoflow.at

Advantage of Flow ChemistryDescriptionRelevance to Scalable Synthesis
Enhanced Safety Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions.Allows for the use of more reactive fluorinating agents with greater control.
Precise Process Control Superior heat and mass transfer allow for precise control over temperature, residence time, and stoichiometry.Leads to higher yields, fewer impurities, and better batch-to-batch consistency. mdpi.com
Scalability Production is scaled by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel).Avoids the challenges of scaling up batch reactors, ensuring a more linear and predictable scale-up. rsc.org
Automation Integration with automated pumps, valves, and analytical tools for process optimization and quality control.Reduces manual labor and enables rapid development of robust manufacturing processes.

Interdisciplinary Research Opportunities

Integration with Chemoinformatics and Machine Learning for High-Throughput Screening and Design

The intersection of chemistry with data science, particularly chemoinformatics and machine learning (ML), is revolutionizing molecular design and discovery. nih.gov These computational tools can be used to analyze vast chemical datasets, predict molecular properties, and guide the synthesis of new compounds with desired activities. rsc.org For a molecule like this compound, these approaches can accelerate the exploration of its chemical space and the identification of derivatives with enhanced biological or material properties.

A typical workflow involves creating a virtual library of derivatives by computationally modifying the parent structure. Molecular descriptors for each derivative are then calculated and used as input for ML models trained on existing data of known active compounds. nih.govpreprints.org These models can predict properties such as binding affinity to a biological target, making it possible to screen millions of virtual compounds and prioritize a smaller, more promising set for actual synthesis and testing. mdpi.comdovepress.com Furthermore, ML can assist in synthetic planning by predicting reaction outcomes and optimizing reaction conditions, thus complementing the sustainable and automated synthesis goals. acs.orgarxiv.orgchemrxiv.org

Step in ML-Driven WorkflowDescriptionApplication to this compound
1. Library Generation In silico creation of a large, diverse set of chemical derivatives from a starting scaffold.Create a virtual library by varying substituents on the aromatic ring or modifying the functional groups.
2. Descriptor Calculation Computation of numerical features (e.g., molecular weight, polarity, electronic properties) for each molecule.Generate descriptors that capture the unique electronic and steric features of the fluorinated compounds.
3. Model Training Using a dataset of known molecules and their properties to train an ML algorithm (e.g., random forest, neural network). researchgate.netTrain a model on known enzyme inhibitors to predict the activity of the new derivatives.
4. Virtual Screening Applying the trained model to predict the properties of the virtual library.Identify the top-scoring derivatives of this compound for synthesis. preprints.orgmdpi.com
5. Hit Prioritization Ranking the virtual hits based on predicted activity, novelty, and synthetic feasibility.Select a manageable number of high-potential candidates for laboratory validation. nih.gov

Exploration of Bio-Inspired Synthetic Routes and Bio-Catalysis

The pursuit of sustainable and efficient chemical synthesis has propelled the exploration of bio-inspired and biocatalytic methods for the production of complex molecules. For a specialized compound such as this compound, these approaches offer promising alternatives to traditional synthetic routes, which may rely on harsh reagents and generate significant waste. Biocatalysis, in particular, leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions. researchgate.net While specific bio-inspired routes for this compound are not yet established in published literature, the principles of green chemistry and enzymatic synthesis provide a framework for potential future developments. rsc.orgsci-hub.se

The introduction of fluorine atoms into organic molecules can impart unique and desirable properties. researchgate.net However, achieving selective fluorination chemically can be a significant challenge. nih.gov Enzymes, with their precisely defined active sites, offer a potential solution to this challenge, enabling highly specific and efficient fluorination reactions. researchgate.netthe-innovation.org The use of biocatalysts is an important strategy in organofluorine chemistry due to their high efficiency, selectivity, and environmentally friendly nature. researchgate.net

Future research in this area could focus on several key biocatalytic strategies. One approach involves the enzymatic difluoromethylation of a phenolic precursor. This would require the discovery or engineering of an enzyme capable of recognizing the 4,5-dimethoxyphenol scaffold and catalyzing the transfer of a difluoromethyl group. While enzymes that catalyze the formation of a C-F bond, known as fluorinases, are known, their substrate scope is currently limited. nih.govresearchgate.net Directed evolution and protein engineering could be employed to adapt existing enzymes for this specific transformation.

Another potential bio-inspired route could involve a multi-step enzymatic cascade. This might start from a simpler, bio-derived feedstock that is enzymatically converted through several steps to the final product. For instance, enzymes such as cytochrome P450 monooxygenases could be used for the selective hydroxylation of an aromatic precursor, followed by the action of O-methyltransferases to install the methoxy groups. The final difluoromethylation step could then be achieved using a specialized enzyme. Such a multi-enzyme system could potentially be housed within a single microbial host, creating a whole-cell biocatalyst for the production of this compound.

The development of these biocatalytic routes is not without its challenges. The identification and optimization of suitable enzymes with the desired activity and stability are significant hurdles. Furthermore, the efficient supply of any necessary co-factors for the enzymes would need to be considered for a scalable process. Despite these challenges, the potential benefits of a bio-inspired synthesis, including reduced environmental impact and increased efficiency, make it a compelling area for future research.

The following table outlines potential bio-inspired synthetic strategies for this compound, the classes of enzymes that could be involved, and the associated research focus.

Biocatalytic Strategy Potential Enzyme Classes Key Research Focus
Direct Enzymatic DifluoromethylationFluorinase, Engineered Cytochrome P450sEnzyme discovery and engineering for substrate specificity towards 4,5-dimethoxyphenol.
Multi-Step Enzymatic CascadeP450 Monooxygenases, O-Methyltransferases, FluorinasesPathway elucidation and reconstruction in a microbial host; optimization of enzyme expression and activity.
Whole-Cell BiotransformationGenetically engineered microorganisms (e.g., E. coli, S. cerevisiae)Metabolic engineering to produce precursors and co-factors; process optimization for yield and titer.
Chemo-enzymatic SynthesisLipases, HydrolasesCombination of a chemical difluoromethylation step with enzymatic resolution or modification of precursors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.